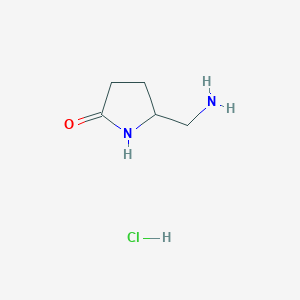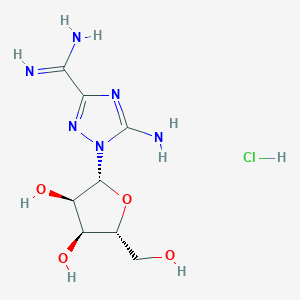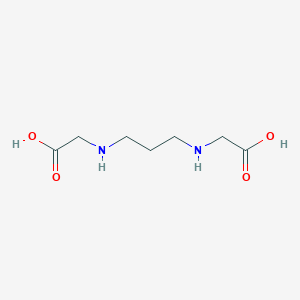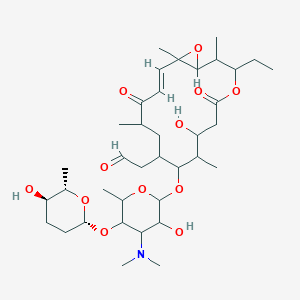
5-(Aminomethyl)pyrrolidin-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"5-(Aminomethyl)pyrrolidin-2-one hydrochloride" is a compound that has garnered interest due to its potential utility in various synthetic and pharmaceutical applications. Its synthesis, molecular structure analysis, and properties have been the subject of several studies.
Synthesis Analysis
The synthesis of related pyrrolidin-2-one derivatives involves multi-component reactions or condensations. For instance, the ammonium chloride-promoted four-component synthesis provides an efficient route to pyrrolidin-2-one derivatives, showcasing the compound's accessibility through modular synthetic approaches (Janvier et al., 2002).
Molecular Structure Analysis
Pyrrolidin-2-ones, including derivatives similar to "5-(Aminomethyl)pyrrolidin-2-one hydrochloride," exhibit interesting structural features due to their cyclic amide framework. This structural motif is prevalent in many biologically active molecules, indicating the significance of understanding its molecular structure for further functional exploration (Anderson & Liu, 2000).
Chemical Reactions and Properties
Pyrrolidin-2-one derivatives engage in a variety of chemical reactions, such as cyclocondensation with alpha-aminonitriles and enones, leading to various polysubstituted pyrroles and pyrrolidines. These reactions underscore the versatility of the compound's chemical behavior and its potential as a precursor to more complex molecules (Bergner et al., 2009).
Physical Properties Analysis
While specific details about the physical properties of "5-(Aminomethyl)pyrrolidin-2-one hydrochloride" are not directly available, related compounds in the pyrrolidin-2-one family are known for their stability and reactivity, which can be attributed to their cyclic amide structure. The physical properties of these compounds, such as melting points, solubility, and crystal structure, are crucial for their application in synthesis and drug formulation.
Chemical Properties Analysis
The chemical properties of pyrrolidin-2-one derivatives, including reactivity, acidity of the amide hydrogen, and their behavior in nucleophilic substitution reactions, are essential for their use in chemical synthesis. These properties are influenced by the electron-withdrawing effects of the amide carbonyl, impacting their potential for derivatization and incorporation into more complex molecules.
- Janvier et al., 2002 - Ammonium chloride-promoted four-component synthesis.
- Anderson & Liu, 2000 - Overview of pyrrole and its derivatives, including pyrrolidin-2-ones.
- Bergner et al., 2009 - Cyclocondensation of alpha-aminonitriles and enones for synthesizing pyrrolidines.
科学的研究の応用
Pyrrolidine in Drug Discovery
Pyrrolidine rings, including pyrrolidine-2-one, are widely used in medicinal chemistry due to their versatility and ability to enhance the pharmacological profile of compounds. These rings contribute to the three-dimensional structure and stereochemistry of molecules, influencing their biological activity. Specifically, the pyrrolidine scaffold is utilized to explore pharmacophore spaces efficiently, with the sp^3-hybridization and non-planarity of the ring allowing for significant stereochemical and three-dimensional diversity. This diversity is critical in designing compounds with target selectivity and improved biological profiles. Such applications are evident in the development of bioactive molecules for the treatment of various human diseases, where the pyrrolidine ring's presence has led to novel compounds with desirable therapeutic effects (Petri et al., 2021).
Pyrroline-5-carboxylate Metabolism in Plant Defense
Pyrroline-5-carboxylate (P5C), closely related to pyrrolidin-2-one structures, plays a critical role in plant defense mechanisms against pathogens. The metabolism of P5C in plants is tightly regulated, especially during pathogen attacks and abiotic stress, suggesting that derivatives of pyrrolidine, including pyrrolidin-2-one, could have implications in enhancing plant resilience. The involvement of P5C in resistance gene-mediated and non-host resistance mechanisms highlights the potential of pyrrolidine derivatives in agricultural biotechnology for developing crops with improved resistance to diseases (Qamar, Mysore, & Senthil-Kumar, 2015).
Pyrrolidone-based Surfactants
The structural framework of pyrrolidine, particularly pyrrolidin-2-one, has been applied in the development of surfactants. Pyrrolidone-based surfactants exhibit unique properties, such as improved water solubility, compatibility, and solvency, attributed to the electronegativity of the pyrrolidone carbonyl oxygen. This makes them valuable in various industrial and academic research applications, demonstrating the wide-ranging utility of pyrrolidin-2-one derivatives beyond pharmaceuticals (Login, 1995).
Biopolymer and Material Science
The versatility of pyrrolidine and its derivatives extends to the synthesis of biopolymers and functional materials. For instance, derivatives such as 2,5-bis(aminomethyl)furan, a compound structurally related to pyrrolidin-2-one, have been explored as intermediates in the production of new generation polymers and sustainable materials from plant biomass. This application underscores the potential of pyrrolidin-2-one hydrochloride in contributing to the development of renewable materials and fuels, aligning with global efforts towards sustainability (Chernyshev, Kravchenko, & Ananikov, 2017).
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
作用機序
Target of Action
It is known that pyrrolidine derivatives can exhibit activity against certain kinases
Mode of Action
Pyrrolidine derivatives have been shown to inhibit kinase activity, suggesting that this compound may interact with its targets to modulate their function . The specific interactions and resulting changes depend on the nature of the target and require further investigation.
Biochemical Pathways
If the compound acts as a kinase inhibitor, it could potentially influence a variety of cellular processes, including signal transduction, cell cycle regulation, and apoptosis . The downstream effects would depend on the specific pathways and targets involved.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-(Aminomethyl)pyrrolidin-2-one hydrochloride is currently unavailable These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics
Result of Action
If the compound acts as a kinase inhibitor, it could potentially alter cellular signaling and other processes, leading to various effects depending on the specific targets and cells involved .
特性
IUPAC Name |
5-(aminomethyl)pyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c6-3-4-1-2-5(8)7-4;/h4H,1-3,6H2,(H,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBDBOYWHDPFLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556484 |
Source


|
| Record name | 5-(Aminomethyl)pyrrolidin-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115307-13-6 |
Source


|
| Record name | 5-(Aminomethyl)pyrrolidin-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[(1R,2S,3R,4R,5S)-2,5-dihydroxy-3,4-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B58575.png)

![Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate](/img/structure/B58580.png)


